molecular formula C7H6N2Se B15078604 4-Methyl-2,1,3-benzoselenadiazole CAS No. 2160-06-7

4-Methyl-2,1,3-benzoselenadiazole

Cat. No.: B15078604
CAS No.: 2160-06-7
M. Wt: 197.11 g/mol
InChI Key: YOXMMLSDUKFQHD-UHFFFAOYSA-N
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Description

4-Methyl-2,1,3-benzoselenadiazole (CAS 2160-06-7) is a high-purity, selenium-containing heterocyclic compound that serves as a critical electron-accepting building block in advanced materials research. Its core research value lies in the application within organic photovoltaics (OPVs), where it functions as a strong electron-deficient unit in the synthesis of novel Donor-Acceptor conjugated polymers . Integrating this benzoselenadiazole derivative into a polymer backbone effectively narrows the optical bandgap, lowers the HOMO and LUMO energy levels of the resulting material, and enhances light absorption, particularly in the near-infrared region . These properties are crucial for developing efficient bulk heterojunction polymer solar cells (PSCs), with studies demonstrating its use in achieving power conversion efficiencies (PCE) exceeding 5% . The selenium atom facilitates strong Se–Se intermolecular interactions, which can promote favorable nanoscale morphology and improve charge mobility in thin films . Beyond photovoltaics, this compound is a versatile intermediate in synthesizing other complex selenium-containing heterocycles and small molecules for various electronic and optoelectronic devices . Researchers are advised to handle this material with care, using appropriate personal protective equipment as it may cause skin, eye, and respiratory irritation . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

2160-06-7

Molecular Formula

C7H6N2Se

Molecular Weight

197.11 g/mol

IUPAC Name

4-methyl-2,1,3-benzoselenadiazole

InChI

InChI=1S/C7H6N2Se/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3

InChI Key

YOXMMLSDUKFQHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=N[Se]N=C12

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,1,3-benzoselenadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1,2-phenylenediamine with selenous acid. This reaction proceeds through a cyclocondensation mechanism, forming the benzoselenadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of palladium-catalyzed C-H bond arylation has also been explored for the synthesis of benzoselenadiazole derivatives .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2,1,3-benzoselenadiazole has several scientific research applications:

Comparison with Similar Compounds

4-Methyl-2,1,3-benzothiadiazole

  • Core Differences : Replacing selenium with sulfur reduces atomic radius (S: 1.04 Å vs. Se: 1.17 Å) and polarizability. This alters intermolecular interactions, as seen in weaker chalcogen bonding for sulfur analogs.
  • Synthesis : Prepared similarly using thionyl chloride instead of H₂SeO₃ .
  • Applications : Sulfur analogs are less reactive in redox-driven reactions but exhibit superior stability in biological media. For example, 4-methyl-2,1,3-benzothiadiazole shows lower cytotoxicity in fibroblast cells compared to its selenium counterpart .

2,1,3-Benzoxadiazole

  • Core Differences : Oxygen’s higher electronegativity (3.44 vs. Se: 2.55) creates a more polarized ring system.
  • Optoelectronic Properties : Benzoxadiazoles exhibit blue-shifted absorption maxima (e.g., ~350 nm) compared to benzoselenadiazoles (~420 nm) due to reduced π-conjugation stabilization .

Reactivity and Functionalization

Nitration and Substitution

  • 4-Methyl-2,1,3-benzoselenadiazole : Nitration yields a 3:2 mixture of ortho- and para-nitro isomers (mp 171–172°C). The para-nitro derivative dominates after steam distillation (1:16 ortho:para ratio) .
  • Comparison with Benzothiadiazole: Sulfur analogs undergo slower nitration due to sulfur’s lower electron-withdrawing effect. For example, 4-methyl-2,1,3-benzothiadiazole nitration requires harsher conditions (HNO₃/H₂SO₄ at 80°C) .

Nucleophilic Reactions

  • Selenium-Specific Reactivity: The selenadiazole ring participates in nucleophilic vinylic substitution with activated enolethers, forming angularly annulated quinoline derivatives (e.g., selenadiazolo[3,4-f]quinoline) . Sulfur analogs lack this pathway due to weaker chalcogen bonding.

Antibacterial and Anticancer Potential

  • This compound : Derivatives like N-ethyl homologs inhibit fibroblast proliferation (IC₅₀: 12 µM) via selenium-mediated ROS generation .
  • Benzothiadiazole Analogs : Exhibit moderate activity against E. coli (MIC: 32 µg/mL) but are less potent in cancer models due to reduced redox cycling .

Crystallographic and Spectroscopic Data

Table 1. Comparative Physical and Spectral Properties

Compound Melting Point (°C) Space Group UV-Vis λ_max (nm) Key IR Bands (cm⁻¹)
This compound 171–172 P21/n 420 1601, 1553, 1509
4-Methyl-2,1,3-benzothiadiazole 157.5–158 - 380 1580, 1480, 1360
3-Nitrophenol adduct - P21/c 450 3082, 827, 741

Notes:

  • The 3-nitrophenol adduct of benzoselenadiazole forms a 2D network via N–Se⋯N and O–H⋯N interactions .
  • Selenium’s larger atomic size enables stronger chalcogen bonds (N–Se⋯O: 3.1 Å) compared to sulfur analogs (N–S⋯O: ~3.3 Å) .

Q & A

Q. What are the key steps in synthesizing 4-Methyl-2,1,3-benzoselenadiazole, and how are synthetic by-products managed?

The synthesis involves nitration of the parent compound, yielding ortho- and para-nitro isomers (e.g., 4-Methyl-5-nitro-2,1,3-benzoselenadiazole). A 3:2 isomer ratio is typically observed, with steam distillation used to separate isomers. Recrystallization from toluene further purifies the target compound (mp 171–172°C). By-product management includes optimizing reaction conditions (e.g., nitration temperature) and employing sequential purification techniques like distillation and solvent recrystallization .

Q. How is this compound characterized post-synthesis?

Characterization relies on spectroscopic and analytical methods:

  • ¹H/¹³C-NMR : Assigns proton and carbon environments (e.g., δ 2.85 ppm for methyl groups) .
  • IR spectroscopy : Identifies functional groups (e.g., ν 1601 cm⁻¹ for C=N stretching) .
  • Melting point analysis : Cross-referenced with literature values (note: discrepancies may arise due to polymorphic forms or impurities) .

Q. What solvents and conditions are optimal for recrystallization?

Toluene is effective for recrystallizing nitro-substituted derivatives, as demonstrated by the isolation of 4-Methyl-5-nitro-2,1,3-benzoselenadiazole with a 65% yield. Slow cooling and seed crystal addition enhance purity .

Advanced Research Questions

Q. How can computational methods like SCF-MO (Self-Consistent Field Molecular Orbital) models elucidate electronic properties?

SCF-MO calculations correlate with experimental ESR and electronic absorption spectra. For example, the π-orbital model explains the electronic structure of the radical anion, revealing delocalization across the selenadiazole ring. This approach predicts spin density distribution and absorption maxima, validated against experimental data .

Q. What strategies resolve isomer mixtures during synthesis?

  • Steam distillation : Separates volatile isomers (e.g., nitro derivatives) based on boiling points.
  • Chromatography : HPLC or TLC with polar stationary phases can resolve non-volatile isomers.
  • Crystallography : Single-crystal X-ray diffraction (using programs like SHELXL) confirms isomer identity and purity .

Q. How should researchers address discrepancies in physical data (e.g., melting points)?

Discrepancies (e.g., mp 171–172°C vs. literature 157.5–158.0°C) require cross-validation:

  • Spectroscopic consistency : Ensure NMR/IR data match expected structures.
  • Polymorphism screening : Test recrystallization solvents to isolate stable crystalline forms.
  • Elemental analysis : Verify purity (>95%) to rule out impurity effects .

Q. What is the role of electronic structure in reactivity studies?

The π-orbital delocalization in this compound enhances electrophilic substitution reactivity at specific positions (e.g., nitration at C5). Computational modeling predicts sites for functionalization, guiding derivatization for applications in optoelectronics or catalysis .

Q. How does the compound interact with biological targets?

While direct studies on this compound are limited, structural analogs (e.g., benzothiazoles) show bioactivity via thiazole ring interactions with enzymes. Docking studies and in vitro assays (e.g., kinase inhibition) are recommended to explore its pharmacological potential .

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